Cyclobutane-1,3-dione
Overview
Description
Cyclobutane-1,3-dione is an organic compound with the molecular formula C₄H₄O₂. It is a cyclic diketone, characterized by a four-membered ring structure with two carbonyl groups positioned at the 1 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-dione can be synthesized through various methods. One common approach involves the cyclization of 2-methyl-3-phenylpropanoic acid. The process begins with the conversion of the acid to its corresponding acid chloride using thionyl chloride (SOCl₂) and dimethylformamide (DMF). The acid chloride is then reacted with ethoxyacetylene in the presence of triethylamine to form an intermediate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar organic reactions scaled up for industrial use. The choice of reagents and conditions would be optimized for yield, cost, and safety.
Chemical Reactions Analysis
Types of Reactions: Cyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to cyclobutane-1,3-diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Products include carboxylic acids or more complex diketones.
Reduction: The major product is cyclobutane-1,3-diol.
Substitution: Products vary depending on the nucleophile used, resulting in substituted cyclobutane derivatives.
Scientific Research Applications
Cyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy.
Industry: this compound and its derivatives are used in the synthesis of various industrial chemicals and materials
Mechanism of Action
Cyclobutane-1,3-dione can be compared with other cyclic diketones such as cyclopentanedione and cyclohexanedione:
Cyclopentanedione: This compound has a five-membered ring and exhibits different reactivity due to reduced ring strain compared to this compound.
Cyclohexanedione: With a six-membered ring, cyclohexanedione is even less strained and shows different chemical behavior.
Uniqueness: this compound is unique due to its high ring strain and the presence of two carbonyl groups in a four-membered ring, making it more reactive and versatile in chemical synthesis compared to its larger ring counterparts .
Comparison with Similar Compounds
- Cyclopentanedione
- Cyclohexanedione
- Cyclopropanedione (though less common)
Biological Activity
Cyclobutane-1,3-dione, a cyclic dione, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound features a four-membered ring structure with two carbonyl groups positioned at the 1 and 3 positions. Its unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, leading to the formation of derivatives with enhanced or altered biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a study published in the Egyptian Journal of Chemistry evaluated the antimicrobial activity of several synthesized compounds derived from this compound. The results indicated that specific derivatives exhibited significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound No. | Microorganism | Inhibition Zone Diameter (mm) |
---|---|---|
1 | Staphylococcus aureus | 22 |
2 | Escherichia coli | 18 |
3 | Bacillus cereus | 15 |
4 | Pseudomonas aeruginosa | 17 |
5 | Candida albicans | 20 |
The above table summarizes the inhibition zones observed for different derivatives against selected microorganisms. Notably, compound 1 showed the highest activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Cytotoxicity Studies
In addition to antimicrobial properties, this compound has been investigated for its cytotoxic effects on tumor cell lines. A study assessed the cytotoxicity of various derivatives against human tumor cell lines, revealing that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity of this compound Derivatives
Compound No. | Cell Line | IC50 (µM) |
---|---|---|
1 | HeLa | 12 |
2 | MCF-7 | 15 |
3 | A549 | 10 |
4 | Normal Human Cells | >50 |
The data indicates that compound 3 had the lowest IC50 value against the A549 cell line, suggesting a promising lead for further development in cancer therapy .
The mechanism underlying the biological activity of this compound is not fully understood; however, it is hypothesized that its ability to form reactive intermediates plays a crucial role. The carbonyl groups can participate in nucleophilic attacks, leading to interactions with biomolecules such as proteins and nucleic acids.
Case Studies and Applications
Several case studies have explored the applications of this compound in drug design. For example, derivatives have been synthesized for targeted therapies in cancer treatment and as potential antifungal agents. The versatility of this compound allows for modifications that can enhance selectivity and potency against specific targets.
Notable Case Study: Antifungal Activity
A particular derivative of this compound was tested against Candida albicans, demonstrating an inhibition rate comparable to established antifungal drugs. This study underscores the potential for developing new antifungal therapies based on this compound .
Properties
IUPAC Name |
cyclobutane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGSZRQKQZCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165803 | |
Record name | Cyclobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15506-53-3 | |
Record name | Cyclobutane-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015506533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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